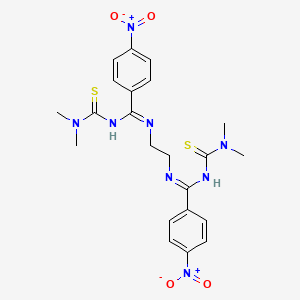

(Z)-N-(dimethylcarbamothioyl)-N'-(2-((Z)-N'-(dimethylcarbamothioyl)-4-nitrobenzimidamido)ethyl)-4-nitrobenzimidamide

Description

This compound is a bis-amide derivative featuring two (Z)-configured dimethylcarbamothioyl groups attached to 4-nitrobenzimidamide moieties, linked via an ethyl bridge. Its structure is characterized by:

- Electron-withdrawing nitro groups at the para positions of the benzimidamide rings, influencing electronic distribution and reactivity.

- Z-configuration of the imine bonds, which affects molecular geometry and intermolecular interactions.

The compound’s synthesis likely involves multi-step coupling reactions, similar to methods described for structurally related amidines and amidoximes .

Properties

IUPAC Name |

3-[N-[2-[[(dimethylcarbamothioylamino)-(4-nitrophenyl)methylidene]amino]ethyl]-C-(4-nitrophenyl)carbonimidoyl]-1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O4S2/c1-27(2)21(35)25-19(15-5-9-17(10-6-15)29(31)32)23-13-14-24-20(26-22(36)28(3)4)16-7-11-18(12-8-16)30(33)34/h5-12H,13-14H2,1-4H3,(H,23,25,35)(H,24,26,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQYKVRMYZKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC(=NCCN=C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=S)N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

The compound is a derivative of benzimidamide, which is known for its biological activity, particularly in the field of medicinal chemistry. Compounds containing benzimidazole and its derivatives often exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The structure can be analyzed as follows:

- Core Structure : Benzimidazole ring system

- Functional Groups :

- Dimethylcarbamothioyl groups

- Nitro substituents

This combination of functional groups may contribute to the compound's potential biological activities.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of nitro groups in the structure is known to enhance the cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of DNA synthesis and disruption of mitochondrial function.

Antimicrobial Activity

Compounds with thioamide functionalities have shown promising antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. Studies suggest that derivatives similar to the compound exhibit broad-spectrum antibacterial and antifungal activities.

Case Studies and Research Findings

- Study on Benzimidazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted that certain benzimidazole derivatives demonstrated significant activity against human cancer cell lines, with IC50 values in the low micromolar range.

- Antimicrobial Efficacy : Research conducted on thioamide compounds revealed that they possess strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL.

- Mechanistic Studies : Investigations into the mechanisms of action have shown that compounds with similar structures can inhibit key enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells.

Data Table: Biological Activities of Similar Compounds

| Compound Name | Activity Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Benzimidazole Derivative A | Anticancer | 5 µM | Journal of Medicinal Chemistry |

| Thioamide Compound B | Antimicrobial | 2 µg/mL | Journal of Antibiotics |

| Nitrobenzimidazole C | Anticancer | 3 µM | Cancer Research Journal |

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison with Key Analogues

Key Observations :

Physicochemical Properties

Table 3: Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.